

In-Depth Technical Guide: Anticancer Agent 160 from Parthenium hysterophorus

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Compound of Interest		
Compound Name:	Antitumor agent-160	
Cat. No.:	B15555010	Get Quote

Disclaimer: The term "Anticancer agent 160" is not a standard scientific nomenclature. It appears to be a product identifier used by some commercial suppliers for a natural product derived from Parthenium hysterophorus. Based on the available data, this agent demonstrates cytotoxicity against HCT-116 cells with a reported IC50 of 5.0 μ M. The vast body of scientific literature on anticancer compounds from Parthenium hysterophorus points to the sesquiterpenoid lactone, parthenolide, as the principal bioactive agent. This guide will therefore focus on the extensive research conducted on parthenolide as the likely identity of "Anticancer agent 160".

Executive Summary

This technical guide provides a comprehensive overview of the anticancer properties of parthenolide, a natural product isolated from the plant Parthenium hysterophorus. It is intended for researchers, scientists, and drug development professionals. This document details the cytotoxic and apoptotic effects of parthenolide across a range of cancer cell lines, elucidates its primary mechanisms of action involving key signaling pathways, and provides detailed protocols for essential experimental procedures. The primary modes of action of parthenolide include the inhibition of the NF-kB signaling pathway, generation of reactive oxygen species (ROS), and induction of apoptosis through both intrinsic and extrinsic pathways, as well as modulation of the MAPK signaling cascade.

Quantitative Data on Anticancer Activity



The anticancer efficacy of parthenolide and extracts from Parthenium hysterophorus has been quantified across numerous studies. The following tables summarize key findings, including IC50 values for cytotoxicity and quantitative measures of apoptosis induction.

Table 1: Cytotoxicity (IC50) of Parthenolide and P. hysterophorus Extracts in Various Cancer Cell Lines



Cell Line	Cancer Type	Compoun d	IC50 Value	Exposure Time (h)	Assay	Referenc e
HCT-116	Colon Carcinoma	Anticancer agent 160	5.0 μΜ	Not Specified	Not Specified	MedChem Express
HCT-116 (p53+/+)	Colon Carcinoma	Parthenolid e	17.6 ± 1.8 μΜ	72	Not Specified	[1]
HCT-116 (p53-/-)	Colon Carcinoma	Parthenolid e	41.6 ± 1.2 μΜ	72	Not Specified	[1]
HT-29	Colon Adenocarci noma	Parthenolid e	7.0 μΜ	Not Specified	MTT	
SW620	Colorectal Cancer	Parthenolid e	~20 μM	24	MTT	
GLC-82	Non-small Cell Lung Cancer	Parthenolid e	6.07 ± 0.45 μΜ	Not Specified	MTT	[2]
A549	Lung Carcinoma	Parthenolid e	4.3 μΜ	Not Specified	MTT	[3]
A549	Non-small Cell Lung Cancer	Parthenolid e	15.38 ± 1.13 μM	Not Specified	МТТ	[2]
PC-9	Non-small Cell Lung Cancer	Parthenolid e	15.36 ± 4.35 μM	Not Specified	MTT	[2]
H1650	Non-small Cell Lung Cancer	Parthenolid e	9.88 ± 0.09 μΜ	Not Specified	MTT	[2]
H1299	Non-small Cell Lung Cancer	Parthenolid e	12.37 ± 1.21 μM	Not Specified	МТТ	[2]



SiHa	Cervical Cancer	Parthenolid e	8.42 ± 0.76 μΜ	48	MTT & LDH	[4]
HeLa	Cervical Cancer	Methanolic Extract	5.35 ± 0.03 ng/mL	Not Specified	MTT	
MCF-7	Breast Cancer	Parthenolid e	9.54 ± 0.82 μΜ	48	MTT & LDH	[4]
MCF-7	Breast Cancer	Methanolic Extract	30.81 ± 0.09 ng/mL	Not Specified	MTT	
MDA-MB- 231	Breast Cancer	Parthenolid e	3.48 ± 1.19 μΜ	72	Not Specified	
GBC-SD	Gallbladder Cancer	Parthenolid e	17.55 μΜ	48	CCK-8	[5]
NOZ	Gallbladder Cancer	Parthenolid e	28.75 μΜ	48	CCK-8	[5]
TE671	Medullobla stoma	Parthenolid e	6.5 μΜ	Not Specified	MTT	
PC-3	Prostate Cancer	Methanolic Extract	0.11 μΜ	Not Specified	SRB	
PC-3	Prostate Cancer	Parthenolid e	2.7 ± 1.1 μΜ	72	Not Specified	
DU145	Prostate Cancer	Parthenolid e	4.7 ± 1.9 μΜ	72	Not Specified	[1]
K562	Leukemia	Ethanolic Extract	> 100 μg/mL (GI50)	Not Specified	SRB	

Table 2: Quantitative Effects of Parthenolide on Apoptosis and Protein Expression



Cell Line	Treatment	Effect	Fold/Percen t Change	Method	Reference
GLC-82	20 μM Parthenolide	Apoptosis Rate	37.30 ± 2.41%	Annexin V- FITC/PI	[2]
GBC-SD	25 μM Parthenolide	Early Apoptosis	Increase from 2.18% to 28.4%	Annexin V- FITC/PI	[5]
GBC-SD	25 μM Parthenolide	Late Apoptosis	Increase from 1.78% to 27.67%	Annexin V- FITC/PI	[5]
SiHa	IC50 Parthenolide	p53 Gene Expression	9.67-fold increase	RT-PCR	[4]
MCF-7	IC50 Parthenolide	p53 Gene Expression	3.15-fold increase	RT-PCR	[4]
SiHa	IC50 Parthenolide	Bax/Bcl-2 Ratio	3.4	RT-PCR	[4]
MCF-7	IC50 Parthenolide	Bax/Bcl-2 Ratio	2.3	RT-PCR	[4]
MDA-MB- 231-BCRP	25 μM Parthenolide	NF-κB p65 Protein	Significant decrease	Western Blot	[6]
MDA-MB- 231-BCRP	25 μM Parthenolide	ΙκΒα Protein	Significant increase	Western Blot	[6]
GBC-SD	25 μM Parthenolide	p-ERK/Total ERK	Decrease	Western Blot	[5]
GBC-SD	25 μM Parthenolide	p-MEK/Total MEK	Decrease	Western Blot	[5]
GBC-SD	25 μM Parthenolide	Cleaved Caspase-3	Increase	Western Blot	[5]
GBC-SD	25 μM Parthenolide	Bcl-2	Decrease	Western Blot	[5]







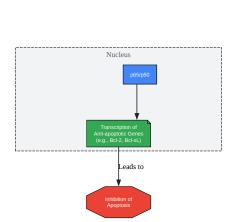
Signaling Pathways and Mechanisms of Action

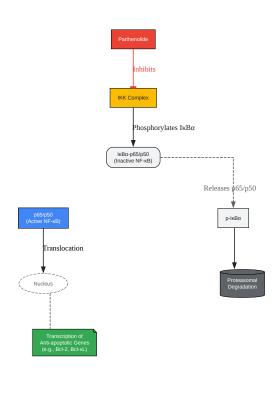
Parthenolide exerts its anticancer effects through a multi-targeted approach, primarily by inducing cellular stress and inhibiting pro-survival signaling pathways.

Inhibition of NF-kB Signaling

A primary mechanism of parthenolide is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is constitutively active in many cancers and promotes cell survival, proliferation, and inflammation. Parthenolide has been shown to directly inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. This traps NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its anti-apoptotic target genes, such as Bcl-2 and Bcl-xL.







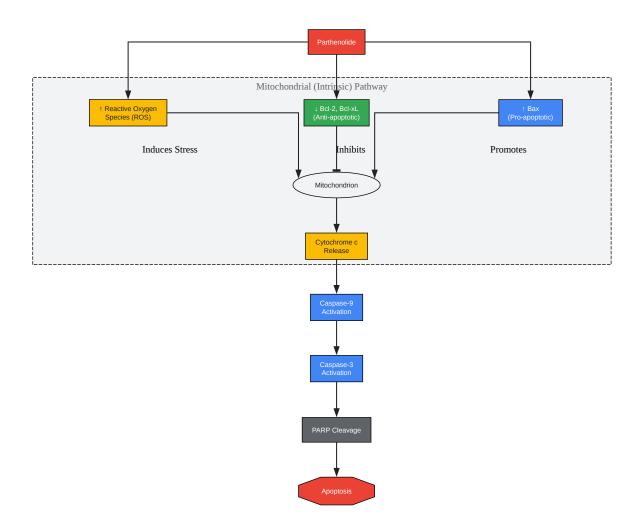
Parthenolide inhibits the NF-kB signaling pathway.



Induction of Apoptosis

Parthenolide is a potent inducer of apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic members (Bcl-2, Bcl-xL) and an increase in pro-apoptotic members (Bax). This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9 and the downstream executioner caspase-3. Parthenolide also increases the generation of reactive oxygen species (ROS), which further contributes to mitochondrial stress and apoptosis.





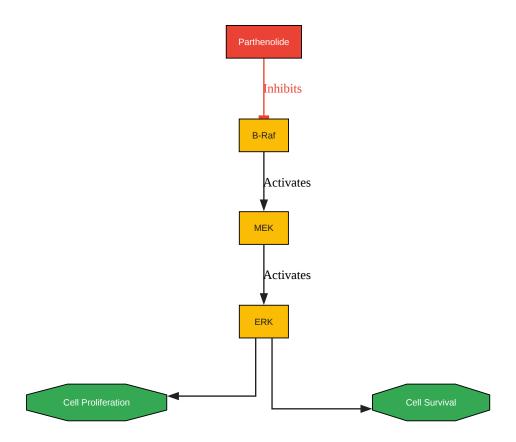
Parthenolide induces apoptosis via the intrinsic pathway.



Modulation of MAPK Signaling Pathway

Parthenolide has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and survival. In some cancer types, such as non-small cell lung cancer and gallbladder cancer, parthenolide can inhibit the B-Raf/MEK/ERK cascade. This inhibition leads to decreased proliferation and contributes to the induction of apoptosis.





Parthenolide modulates the MAPK signaling pathway.



Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of parthenolide's anticancer activity.

Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of parthenolide on cultured cancer cells.

Materials:

- Parthenolide stock solution (dissolved in DMSO)
- 96-well cell culture plates
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
- Microplate reader

Procedure:

- Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 μL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of parthenolide in complete medium. Remove the medium from the wells and add 100 μL of the parthenolide dilutions. Include a vehicle control (DMSO at the same concentration as the highest parthenolide dose) and an untreated control.
- Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.



- MTT Addition: After incubation, add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 100 μ L of solubilization solution to each well. Agitate the plates on an orbital shaker for 15 minutes to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Apoptosis Analysis by Annexin V-FITC/PI Staining and Flow Cytometry

This protocol quantifies the percentage of apoptotic and necrotic cells following parthenolide treatment.

Materials:

- 6-well cell culture plates
- Parthenolide stock solution
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Procedure:

- Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of parthenolide for the desired duration.
- Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
- Washing: Wash the cells twice with ice-cold PBS.



- Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.
- Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive,
 PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Western Blot Analysis of Signaling Proteins

This protocol is for detecting changes in the expression and phosphorylation status of proteins in the NF-kB, MAPK, and apoptosis pathways.

Materials:

- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-NF-κB p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

Procedure:

 Protein Extraction: Treat cells with parthenolide, wash with PBS, and lyse with ice-cold lysis buffer.

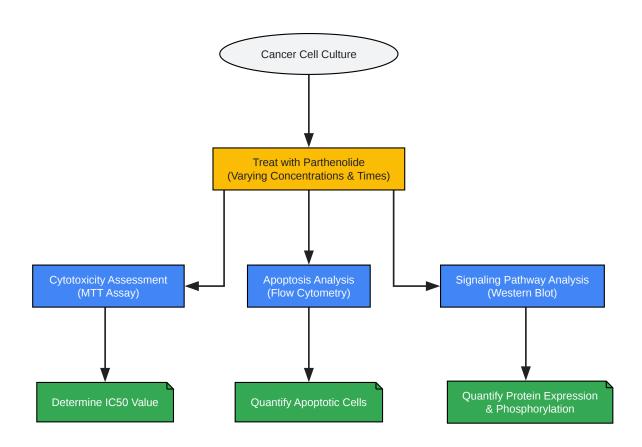
Foundational & Exploratory





- Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
- SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (typically at a 1:1000 dilution) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
- Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control like β-actin.





A generalized workflow for in vitro parthenolide studies.



Conclusion

Parthenolide, a prominent bioactive compound from Parthenium hysterophorus and the likely identity of "Anticancer agent 160," demonstrates significant potential as an anticancer agent. Its multifaceted mechanism of action, involving the inhibition of key pro-survival pathways like NF- κB and MAPK, and the robust induction of apoptosis, makes it a compelling candidate for further preclinical and clinical investigation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic utility of this natural product.

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